molecular formula C5H11NO2S B1594562 4-Methylthiomorpholine 1,1-dioxide CAS No. 25343-91-3

4-Methylthiomorpholine 1,1-dioxide

Cat. No. B1594562
CAS RN: 25343-91-3
M. Wt: 149.21 g/mol
InChI Key: ULZCOWMSBOJCLT-UHFFFAOYSA-N
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Description

4-Methylthiomorpholine 1,1-dioxide is a chemical compound with the molecular formula C5H11NO2S . It has an average mass of 149.211 Da and a monoisotopic mass of 149.051056 Da .


Molecular Structure Analysis

The molecular structure of 4-Methylthiomorpholine 1,1-dioxide has been determined by single-crystal X-ray diffraction techniques . The crystals are monoclinic, with specific parameters . The structure was refined using counter methods .


Physical And Chemical Properties Analysis

4-Methylthiomorpholine 1,1-dioxide has a molecular weight of 149.21 g/mol . It has a computed XLogP3-AA of -0.6, indicating its solubility in water and lipids . It has no hydrogen bond donors, three hydrogen bond acceptors, and no rotatable bonds . Its exact mass is 149.05104977 g/mol, and its monoisotopic mass is also 149.05104977 g/mol . It has a topological polar surface area of 45.8 Ų, a heavy atom count of 9, a formal charge of 0, and a complexity of 166 .

Scientific Research Applications

Catalyst Activation in Chemical Reactions

4-Methylthiomorpholine 1,1-dioxide is explored in the context of catalyst activation. In a study by Saleem et al. (2014), the compound is used in conjunction with organochalcogen ligands for catalytic applications, such as transfer hydrogenation and oxidation of alcohols. This showcases its potential in enhancing catalytic efficiency in various chemical reactions (Saleem et al., 2014).

Functionalization in Material Science

Chen et al. (2016) investigated the use of similar compounds in the functionalization of graphene oxide. This research opens pathways for its application in material science, particularly in enhancing the sorption capacities of materials for dye and heavy metal removal (Chen et al., 2016).

Photoluminescence in Solid State Chemistry

Barbarella et al. (2001) explored the photoluminescence properties of related sulfur dioxide compounds in solid-state chemistry. Such studies are crucial for understanding the optical properties of materials, which have implications in fields like photonics and display technology (Barbarella et al., 2001).

Plant Biology Research

In plant biology, 4-Methylthiomorpholine 1,1-dioxide has been used as a solvent to study the release of male gametophytes from pollen walls, as reported by Loewus et al. (1985). This application is significant in understanding plant reproduction and pollen biology (Loewus et al., 1985).

Histochemical Techniques

Burstone (1959) detailed the use of related compounds in histochemical techniques for demonstrating tissue oxidase. Such applications are vital in medical research and diagnostics (Burstone, 1959).

Textile Industry

Rosenau et al. (2001) discussed the side reactions and byproduct formation in the Lyocell process, which involves N-Methylmorpholine N-oxide. This research is relevant to the textile industry, particularly in fiber production and environmental impact assessment (Rosenau et al., 2001).

Environmental Sciences

In environmental sciences, Block and Eswarakrishnan (1986) synthesized derivatives of 4-Methylthio-1,2-dithiolane, a photosynthesis inhibitor. Studies like these are crucial for understanding environmental impact and developing ecological strategies (Block & Eswarakrishnan, 1986).

Safety And Hazards

4-Methylthiomorpholine 1,1-dioxide may cause respiratory irritation, skin irritation, and serious eye irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area . In case of inhalation, skin contact, or eye contact, specific first aid measures should be taken .

properties

IUPAC Name

4-methyl-1,4-thiazinane 1,1-dioxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO2S/c1-6-2-4-9(7,8)5-3-6/h2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULZCOWMSBOJCLT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCS(=O)(=O)CC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50179992
Record name Thiomorpholine, 4-methyl-, 1,1-dioxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50179992
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methylthiomorpholine 1,1-dioxide

CAS RN

25343-91-3
Record name Thiomorpholine, 4-methyl-, 1,1-dioxide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=25343-91-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Thiomorpholine, 4-methyl-, 1,1-dioxide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025343913
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Methylthiomorpholine-1,1-dioxide
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Record name Thiomorpholine, 4-methyl-, 1,1-dioxide
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Record name 4-methylthiomorpholine 1,1-dioxide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
9
Citations
J Herdklotz, RL Sass - Acta Crystallographica Section B: Structural …, 1969 - scripts.iucr.org
The crystal structure of 4-methylthiomorpholine-l, l-dioxide has been determined by single-crystal X-ray diffraction techniques. The crystals are monoclinic,(P21/c), with a= 11" 439/~, b= …
Number of citations: 11 scripts.iucr.org
K Antić, M Sremački, M Petrović… - Electronic Journal of …, 2019 - hrcak.srce.hr
Leachate from a non-sanitary municipal solid waste landfill (L) was collected to perform physico-chemical (temperature, pH value, conductivity, COD, BOD5, NH4+-N, SO42-, Ptot, …
Number of citations: 1 hrcak.srce.hr
T Karthik, G Sarkar, S Babu, LD Amalraj… - Biocatalysis and …, 2020 - Elsevier
In the current study, Seaweed Liquid Fertilizer (SLF) prepared from the combination of two marine algae namely Turbinaria ornata and Ulva reticulata, was investigated on Raphanus …
Number of citations: 19 www.sciencedirect.com
O Tack - 2020 - ora.ox.ac.uk
This thesis describes the development of novel radiochemistry using fluorine-18 and its subsequent application in conducting Positron Emission Tomography (PET) imaging in vivo. …
Number of citations: 3 ora.ox.ac.uk
SN Malik, PC Ghosh, AN Vaidya, SN Mudliar - Journal of hazardous …, 2018 - Elsevier
The study investigates the effect of catalytic ozone pretreatment via Fe 2+ and nZVI on biodegradability enhancement of complex textile effluent. The nZVI particles were synthesized …
Number of citations: 77 www.sciencedirect.com
A Manaithiya, O Alam, V Sharma… - Current Topics in …, 2021 - ingentaconnect.com
Cancer is a heterogeneous disease characterized by an abnormal and uncontrolled division of the cells leading to tumors that invade the adjacent normal tissues. After cardiovascular …
Number of citations: 6 www.ingentaconnect.com
Y Sert, M Karakaya, Ç Çırak, B Eskiyurt… - Journal of Sulfur …, 2015 - Taylor & Francis
The purpose of this study is to investigate the vibrational spectrum of tolbutamide by ab initio techniques in combination with experimental studies. The Fourier transform infrared spectra …
Number of citations: 6 www.tandfonline.com
M Choulot, C Le Guillard, N Bourgougnon… - Algae and Aquatic …, 2022 - Elsevier
The current cultivation practices mainly use fertilizing products in order to increase crop yield and to improve soil structure and quality. However, short- and long-term negative impacts …
Number of citations: 0 www.sciencedirect.com
HERDKLOT. J, RL SASS - ACTA …, 1969 - … INT PUBL LTD 35 NORRE SOGADE …
Number of citations: 0

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